Sulfo-Cy3 amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

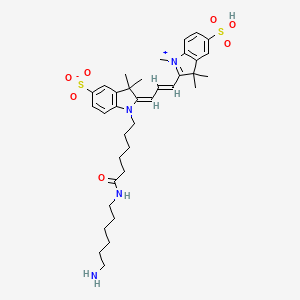

C36H50N4O7S2 |

|---|---|

分子量 |

714.9 g/mol |

IUPAC名 |

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) |

InChIキー |

ZVOZJQQPUBRDRD-UHFFFAOYSA-N |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

What is Sulfo-Cy3 amine and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble fluorescent dye essential for labeling and tracking biomolecules in a multitude of research and diagnostic applications. Its high photostability and bright orange fluorescence make it a valuable tool in fields ranging from molecular biology to drug development. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use in bioconjugation, and a visual representation of the labeling workflow.

Core Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a primary amine. The sulfonate group imparts high water solubility, a critical feature for biological applications as it obviates the need for organic co-solvents that can denature sensitive biomolecules. The primary amine serves as a reactive handle for covalent attachment to various functional groups on target molecules.

The dye's fluorescence is characterized by a high extinction coefficient and a good quantum yield, resulting in bright, easily detectable signals. It is also known for its high photostability, allowing for prolonged exposure during imaging experiments with minimal signal loss.

Quantitative Data Summary

The key chemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [1] |

| Molecular Weight | ~715 g/mol | [1] |

| CAS Number | 2183440-43-7 | [1] |

| Appearance | Dark red solid | [2] |

| Solubility | Water, DMSO, DMF, Alcohols | [1] |

| Excitation Maximum (λex) | 548 nm | [1] |

| Emission Maximum (λem) | 563 nm | [1] |

| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1] |

| Storage Conditions | -20°C, protected from light, desiccated | [1][3] |

Bioconjugation and Experimental Protocols

The primary amine group of this compound is nucleophilic and can be conjugated to various electrophilic groups on biomolecules. A common application is the labeling of proteins through their carboxyl groups (e.g., on aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry. This section provides a detailed, generalized protocol for such a conjugation.

Key Experiment: Protein Labeling via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

Protein to be labeled (in a suitable amine-free buffer, e.g., MES or PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5)

-

Quenching solution (e.g., 2-Mercaptoethanol (B42355) or hydroxylamine)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[1]

-

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and (Sulfo-)NHS to room temperature.

-

Add a molar excess of EDC and (Sulfo-)NHS to the protein solution. A common starting point is a 10-fold molar excess of each reagent over the protein.

-

Incubate the reaction for 15-30 minutes at room temperature. This step activates the carboxyl groups on the protein to form a more stable amine-reactive (Sulfo-)NHS ester.[4]

-

-

Quenching of Excess EDC (Optional but Recommended):

-

Conjugation with this compound:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Dissolve this compound in a small amount of DMSO or water.

-

Add the this compound solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching of the Labeling Reaction:

-

Add a quenching solution such as hydroxylamine (B1172632) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted (Sulfo-)NHS esters.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[1] The first colored fraction to elute will be the Sulfo-Cy3-labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling process described above.

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Diagram

While this compound is a tool for visualizing biological processes rather than a participant in signaling pathways itself, it can be used to label components of a pathway to study their localization and interactions. The following is a generic representation of how a Sulfo-Cy3 labeled antibody could be used in immunofluorescence to detect a target protein within a simplified signaling cascade.

References

Sulfo-Cy3 Amine: A Comprehensive Technical Guide to its Fluorescence Spectra and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy3 amine, a widely used fluorescent dye. The document details its excitation and emission spectra, outlines experimental protocols for its use, and visualizes its application in common laboratory workflows.

Core Photophysical and Chemical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its bright orange fluorescence and high photostability.[1] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[2][3] Its primary amine group allows for covalent conjugation to various electrophilic groups on target molecules, such as proteins and nucleic acids.[2][4]

The key spectral properties of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and ensuring optimal signal detection.

| Property | Value | Unit | Notes |

| Excitation Maximum (λex) | ~548 - 555 | nm | The peak wavelength at which the dye most efficiently absorbs light.[5][6] |

| Emission Maximum (λem) | ~563 - 572 | nm | The peak wavelength of the emitted fluorescence.[5][6] |

| Molar Extinction Coefficient (ε) | ~162,000 | M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[5][6] |

| Fluorescence Quantum Yield (ΦF) | ~0.1 | - | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[5][6] |

| Recommended Excitation Laser | 532 nm or 555 nm | nm | Commonly available laser lines that provide efficient excitation. |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | - | Provides good separation of the excitation and emission signals. |

| Solubility | Water, Methanol, DMSO, DMF | - | Highly soluble in aqueous buffers and common organic solvents.[6] |

| Storage | -20°C, in the dark, desiccated | - | Protect from light and moisture to maintain stability.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring the fluorescence spectra of this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or methanol).

-

Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

2. Instrumentation and Settings:

-

Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~565 nm) and scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (~550 nm) and scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure high spectral resolution.

-

Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal without saturating the detector.

-

Scan Speed: Use a moderate scan speed to ensure a good signal-to-noise ratio.

3. Data Acquisition and Analysis:

-

Record the excitation and emission spectra.

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Identify the peak wavelengths for the excitation and emission maxima.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of this compound can be determined relative to a well-characterized standard, such as Rhodamine 6G in ethanol (B145695) (ΦF = 0.95).

1. Prepare Solutions:

-

Prepare a series of five to six dilutions of both the this compound (in PBS, pH 7.4) and the Rhodamine 6G standard (in ethanol). The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength of the standard.

2. Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength of the standard (for Rhodamine 6G, this is typically around 525 nm).

3. Measure Fluorescence Emission:

-

Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

-

Record the emission spectrum for each solution, ensuring the entire emission band is captured.

4. Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the Rhodamine 6G standard.

-

The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

-

Calculate the quantum yield of the this compound (ΦF,sample) using the following equation:

ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (nsample2 / nstandard2)

Where:

-

ΦF,standard is the quantum yield of the standard.

-

Gradientsample and Gradientstandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

nsample and nstandard are the refractive indices of the respective solvents.

-

Protein Labeling with Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is often used in its N-hydroxysuccinimide (NHS) ester form for covalent labeling of primary amines on proteins.

1. Protein Preparation:

-

Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate, as the reaction is most efficient at this pH.

2. Dye Preparation:

-

Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to prepare a 10 mg/mL stock solution.

3. Conjugation Reaction:

-

Add a calculated amount of the dye stock solution to the protein solution. A molar ratio of dye to protein of 10:1 is a common starting point.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature in the dark.

4. Purification:

-

Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

-

Collect the fractions containing the brightly colored, labeled protein.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway where this compound can be utilized.

Caption: Workflow for indirect immunofluorescence using a Sulfo-Cy3 conjugated secondary antibody.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway visualization.

References

- 1. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

Sulfo-Cy3 Amine: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cy3 amine, a key fluorescent dye in various research and drug development applications. This document consolidates critical data, outlines experimental considerations, and visualizes core processes to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) 3 (Cy3) dye, engineered for enhanced aqueous solubility through the incorporation of sulfonate groups.[1] This modification makes it highly suitable for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[2][3] The primary amine group provides a reactive handle for covalent conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups, typically through the formation of a stable amide bond.[4][5][6]

Water Solubility

The presence of sulfonate groups significantly enhances the hydrophilicity and, therefore, the water solubility of the Cy3 dye.[4][1] This is a critical feature for bioconjugation reactions, which are predominantly carried out in aqueous environments.

| Solvent | Solubility | Molar Concentration |

| Water | 350 g/L | 0.49 M |

| DMSO | 125 mg/mL | 174.84 mM |

| DMF | Soluble | Not specified |

| Alcohols | Soluble | Not specified |

Data compiled from multiple sources.[5][7]

It is noted that for DMSO, the use of a newly opened container is recommended as hygroscopic DMSO can negatively impact solubility.[4] Ultrasonic assistance may also be required to achieve maximum solubility in DMSO.[4]

Stability Profile

The stability of this compound is a key factor in its utility for experimental procedures that may span several hours or days, as well as for the long-term storage of labeled conjugates.

| Parameter | Specification | Notes |

| pH Stability | Insensitive from pH 4 to pH 10. | Stable fluorescence over a broad pH range allows for versatility in various experimental buffers.[8][6] |

| Photostability | High | Exhibits strong resistance to photobleaching, which is advantageous for imaging applications.[5][9][10] |

| Storage (Solid) | -20°C, protected from light. | Can be stored for up to 24 months under these conditions.[5][9] It is advised to desiccate the product.[7][9] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. | Stock solutions should be protected from light. Avoid repeated freeze-thaw cycles.[11] |

| Shipping | Ambient temperature. | Short-term exposure to ambient temperatures during shipping does not adversely affect the product.[5] |

Experimental Protocols

While specific protocols for determining solubility and stability are not detailed in the provided literature, a general methodology can be outlined. Furthermore, a standard protocol for a primary application—protein labeling—is provided to illustrate its use.

General Protocol for Assessing Water Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 1 mL) at a controlled temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Protect the mixture from light.

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant. Determine the concentration of the dissolved this compound using UV-Vis spectrophotometry by measuring the absorbance at its maximum absorption wavelength (~548-555 nm) and using the Beer-Lambert law (A = εcl), with a molar extinction coefficient of approximately 150,000-162,000 M⁻¹cm⁻¹.[8][5][7]

-

Calculation: Calculate the solubility in g/L or M based on the determined concentration.

General Protocol for Protein Labeling

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups.

-

Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

-

Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of N-Hydroxysuccinimide (NHS) to the protein solution. Incubate for 15 minutes at room temperature.

-

Dye Preparation: Dissolve this compound in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~555 nm (for the dye).

Visualizations

Chemical Reaction Pathway

The core utility of this compound is its ability to covalently attach to biomolecules. The diagram below illustrates the fundamental chemical reaction for labeling a carboxylic acid-containing molecule, such as a protein, using EDC and NHS as activators.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 3. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Sulfo-CY3-NH2 NH2-Sulfo-CY3 - YGCY - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

An In-Depth Technical Guide to Sulfo-Cy3 Amine Conjugation Chemistry with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of conjugating Sulfo-Cy3 to molecules containing primary amines. Sulfo-Cy3, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a wide range of applications in research and drug development. This document details the underlying chemistry, provides structured experimental protocols, and offers visual representations of key processes to ensure successful and reproducible conjugation.

Core Principles of Sulfo-Cy3 Amine Conjugation

The most common method for labeling primary amines with Sulfo-Cy3 utilizes an N-hydroxysuccinimide (NHS) ester derivative of the dye. The chemistry is based on the reaction of the Sulfo-Cy3 NHS ester with a primary amine (-NH₂) on the target molecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein. This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target molecule.

The sulfonate groups on the Cy3 dye impart high water solubility, which is a significant advantage over non-sulfonated cyanine dyes. This hydrophilicity minimizes the need for organic co-solvents that can denature sensitive proteins and reduces the likelihood of aggregation-induced fluorescence quenching.

Reaction Mechanism

The conjugation reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS moiety is an excellent leaving group, facilitating the formation of a stable amide bond.

Quantitative Data for Sulfo-Cy3 Conjugation

Successful conjugation requires careful control of several parameters. The following tables summarize key quantitative data for Sulfo-Cy3 NHS ester.

Table 1: Spectral Properties of Sulfo-Cy3

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.1 |

| Correction Factor (CF₂₈₀) | ~0.08 |

Table 2: Recommended Reaction Conditions for Sulfo-Cy3 NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 8.0 - 9.0 | The reaction is pH-dependent. Higher pH increases the rate of amine reaction but also the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal.[1] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[2] |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[3] |

| Reaction Time | 1 - 2 hours | At room temperature. Longer times may be needed at lower pH or temperature. |

| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C, but reaction times will be longer. |

| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye.[3] |

Table 3: Hydrolysis Rate of NHS Esters

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

This data highlights the importance of using freshly prepared dye solutions and performing the conjugation reaction promptly.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of Sulfo-Cy3 NHS ester to a primary amine-containing protein, purification of the conjugate, and calculation of the degree of labeling.

Experimental Workflow Overview

Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to an Antibody

This protocol is an example for labeling 1 mg of an antibody (e.g., IgG, MW ~150 kDa).

Materials:

-

Antibody solution (1 mg)

-

Sulfo-Cy3 NHS ester

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMSO (if dye is not water-soluble)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve or dialyze 1 mg of the antibody into the amine-free reaction buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain any primary amines like Tris or glycine.

-

-

Prepare the Sulfo-Cy3 NHS Ester Solution:

-

Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in either the reaction buffer (for water-soluble forms) or anhydrous DMSO.

-

-

Perform the Conjugation Reaction:

-

Calculate the volume of the 10 mM dye stock solution needed for the desired dye:protein molar ratio (e.g., 10:1).

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Protocol 2: Purification of the Labeled Antibody

This protocol uses size exclusion chromatography to separate the labeled antibody from the unreacted dye.

Procedure:

-

Prepare the Chromatography Column:

-

Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

-

-

Separate the Conjugate:

-

Apply the entire reaction mixture from the conjugation step to the top of the equilibrated column.

-

Elute the column with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

-

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Aₘₐₓ).

-

-

Calculate the DOL:

-

Use the following formulas to calculate the concentration of the protein and the dye:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

-

Where:

-

A₂₈₀ = Absorbance at 280 nm

-

Aₘₐₓ = Absorbance at ~555 nm

-

CF₂₈₀ = Correction factor for the absorbance of the dye at 280 nm (~0.08 for Sulfo-Cy3)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~555 nm (~150,000 M⁻¹cm⁻¹)

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for antibodies is typically between 2 and 10.[4]

Application Example: Indirect Immunofluorescence

Sulfo-Cy3 labeled antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific antigens in cells and tissues.

In this application, an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody that is conjugated with Sulfo-Cy3 and recognizes the primary antibody is added. When excited with light at ~555 nm, the Sulfo-Cy3 emits fluorescence at ~570 nm, allowing for the visualization of the antigen's location within the cell.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement this compound conjugation chemistry in their work. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, high-quality fluorescently labeled biomolecules can be produced for a wide array of downstream applications.

References

An In-depth Technical Guide to the Amine-Reactive Chemistry of Sulfo-Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amine-reactive properties of Sulfo-Cy3, a widely used fluorescent dye in biological research. It delves into the core chemistry, optimal reaction conditions, and detailed protocols for the successful conjugation of Sulfo-Cy3 to proteins and other biomolecules.

Understanding the Amine-Reactive Moiety: The Role of the NHS Ester

The capacity of Sulfo-Cy3 to react with primary amines stems from its modification with an N-hydroxysuccinimidyl (NHS) ester. While "Sulfo-Cy3 amine" possesses a primary amine, making it reactive towards carboxyl groups or aldehydes, it is the Sulfo-Cy3 NHS ester that is specifically designed for labeling primary amines on target molecules like proteins.[1][2][3][4] The NHS ester is a highly efficient amine-reactive functional group that forms a stable and covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[4][5]

The addition of sulfonate groups to the cyanine (B1664457) dye core significantly increases its water solubility, allowing for labeling reactions to be performed in aqueous buffers with minimal to no organic co-solvents.[3][6] This is particularly advantageous for proteins that are sensitive to organic solvents and prone to denaturation.[6]

Reaction Mechanism: Amine Acylation

The fundamental reaction between Sulfo-Cy3 NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative parameters for Sulfo-Cy3 NHS ester, which are critical for accurate experimental design and data analysis.

Table 1: Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~555 nm[2][7] |

| Emission Maximum (λem) | ~570-572 nm[2][7] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[2][7] |

| Quantum Yield | ~0.1-0.2 |

| Recommended Laser Line | 532 nm or 555 nm[2][7] |

| Recommended Filter Set | TRITC (tetramethylrhodamine)[2][7] |

Table 2: Physicochemical Properties

| Property | Value/Description |

| Molecular Weight | ~821.93 g/mol (protonated)[7] |

| Solubility | Water, DMSO, DMF[2][7] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester[2] |

| Reactivity | Primary amines[2][7] |

| Storage Conditions | -20°C, desiccated and protected from light[7][8] |

Table 3: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| pH | 8.0 - 9.0 (Optimal: 8.5)[1] | Reaction rate is significantly pH-dependent. Lower pH leads to protonation of amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis.[9][10] |

| Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES)[1][11] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye.[1][11] |

| Protein Concentration | >2 mg/mL (Optimal: 5-10 mg/mL)[1][11] | Higher protein concentrations generally lead to greater labeling efficiency.[11] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (empirically determined)[8][12] | The optimal ratio depends on the protein and the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and loss of protein activity.[2] |

| Reaction Time | 1-2 hours | Can be extended (e.g., overnight at 4°C) for certain applications. |

| Reaction Temperature | Room Temperature (20-25°C)[12] | Can be performed at 4°C to slow down hydrolysis of the NHS ester. |

Detailed Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with Sulfo-Cy3 NHS ester and the subsequent purification of the conjugate. Optimization may be required for specific proteins and applications.

Preparation of Reagents

-

Protein Solution:

-

Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Ensure the protein concentration is at least 2 mg/mL. If necessary, concentrate the protein solution using an appropriate ultrafiltration device.

-

Remove any substances containing primary amines, such as Tris, glycine, or ammonium (B1175870) salts, as they will interfere with the labeling reaction.[1]

-

-

Sulfo-Cy3 NHS Ester Stock Solution:

-

Just prior to use, dissolve the Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

The reconstituted dye solution is unstable and should be used promptly.[12] It can be stored at -20°C for a limited time (up to two weeks), protected from light and moisture.[8]

-

Protein Labeling Procedure

References

- 1. researchgate.net [researchgate.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. mesoscale.com [mesoscale.com]

A Technical Guide to Sulfo-Cy3 Amine: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye widely utilized in biological and biomedical research. We will cover its core chemical and physical properties, detailed protocols for its use in labeling biomolecules, and its application in common analytical techniques.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a reactive amine group. The sulfonate group imparts high water solubility, making it ideal for use in aqueous buffers without the need for organic solvents.[1][2] The amine functionality allows for its covalent conjugation to various biomolecules.[1] It is a bright, photostable orange-fluorescent dye.[3][4]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [5][6][7] |

| Molecular Weight | ~714.94 g/mol | [6][7] |

| CAS Number | 2183440-43-7 | [5][6][7] |

| Appearance | Dark red solid | [6][8] |

| Solubility | Water, DMSO, DMF, Alcohols | [5][6][8] |

| Excitation Maximum (λex) | ~548 - 555 nm | [4][5][6] |

| Emission Maximum (λem) | ~563 - 572 nm | [4][5][6] |

| Molar Extinction Coefficient | ~162,000 M⁻¹cm⁻¹ | [5][6] |

| Fluorescence Quantum Yield | ~0.1 | [5][6] |

| Purity | ≥95% | [5][6] |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules such as proteins, antibodies, and nucleic acids.[2] The amine group can be reacted with electrophiles like N-hydroxysuccinimide (NHS) esters to form a reactive intermediate that readily conjugates to primary amines on the target biomolecule.

Protocol 1: Protein and Antibody Labeling with Amine-Reactive Dyes

This protocol provides a general procedure for the covalent labeling of proteins (e.g., antibodies) with an amine-reactive form of Sulfo-Cy3 (such as Sulfo-Cy3 NHS ester).

Materials:

-

Protein (antibody) solution (2-10 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4)[8][9]

-

Sulfo-Cy3 NHS ester

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25)[8]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl or Glycine, pH 7.4)[1]

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Conjugation Reaction:

-

Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 and should be optimized for each specific protein.[1][8]

-

Incubate the reaction for 60 minutes at room temperature in the dark.[1]

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~550 nm).[5]

-

Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the use of a Sulfo-Cy3-labeled antibody for staining cell surface markers for fluorescence microscopy.

Materials:

-

Cells in suspension or adhered to a coverslip

-

Sulfo-Cy3-labeled primary or secondary antibody

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Sample Preparation:

-

For adherent cells, grow them on coverslips. For suspension cells, harvest and wash them with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the Sulfo-Cy3-labeled antibody in the blocking buffer to its optimal working concentration.

-

Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Washing:

-

Wash the cells three times with PBS to remove unbound antibodies.

-

-

Mounting and Imaging:

Protocol 3: Flow Cytometry Analysis

This protocol describes the use of a Sulfo-Cy3-labeled antibody for identifying cell populations via flow cytometry.

Materials:

-

Single-cell suspension (up to 1 x 10⁶ cells per tube)

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)[2]

-

Fc receptor blocking solution (optional)

-

Sulfo-Cy3-labeled antibody

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in ice-cold staining buffer.[2]

-

-

Fc Blocking (Optional):

-

To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.[2]

-

-

Staining:

-

Add the predetermined optimal amount of Sulfo-Cy3-labeled antibody to the cell suspension.

-

Incubate for 30 minutes at room temperature in the dark.[2]

-

-

Washing:

-

Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-350 x g for 5 minutes and decanting the supernatant.[2]

-

-

Data Acquisition:

-

Resuspend the cells in 200-400 µL of staining buffer.[2]

-

Analyze the sample on a flow cytometer equipped with a laser and detectors suitable for Cy3 excitation and emission.

-

Visualized Workflow: Biomolecule Labeling and Purification

The following diagram illustrates a typical workflow for labeling a biomolecule with an amine-reactive Sulfo-Cy3 dye and the subsequent purification of the conjugate.

References

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. promega.com [promega.com]

- 7. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. assaygenie.com [assaygenie.com]

A Technical Guide to the Photostability and Quantum Yield of Sulfo-Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Sulfo-Cy3 amine, a widely utilized fluorescent dye in biological research and drug development. The focus is on two critical parameters: photostability and fluorescence quantum yield. Understanding these characteristics is paramount for designing robust and reproducible fluorescence-based assays, including high-resolution imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

Core Photophysical Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye valued for its bright orange fluorescence and high extinction coefficient.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without causing aggregation.[3][4][5] The amine group allows for straightforward covalent conjugation to various biomolecules, such as proteins and nucleic acids, through reactions with electrophiles like activated esters.[4][6]

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) and other key photophysical parameters of Sulfo-Cy3 and related Cy3 dyes are summarized below. It is crucial to note that these values are highly dependent on the dye's microenvironment, including solvent, temperature, and conjugation status.[7][8]

| Parameter | This compound | Free Cy3 in Tris Buffer | Cy3 attached to ssDNA | Cy3 attached to dsDNA | Reference |

| Quantum Yield (Φf) | 0.1 | 0.09 | 0.096 - 0.55 (temp. dependent) | Decreases by a factor of 2.4 compared to ssDNA | [1],[7] |

| Absorption Max (λabs) | 548 nm | ~550 nm | Not specified | Not specified | [1] |

| Emission Max (λem) | 563 nm | ~570 nm | Not specified | Not specified | [1] |

| Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | Not specified | Not specified | Not specified | [1] |

| Fluorescence Lifetime (τ) | Not specified | 180 ± 10 ps | 2.0 ns (dominant component) | Faster decay than on ssDNA | [7] |

Note: The quantum yield and lifetime of Cy3 dyes can increase significantly upon conjugation to biomolecules, particularly single-stranded DNA (ssDNA), due to restricted photoisomerization.[7][8]

Photostability and Photobleaching Mechanism

The photostability of cyanine dyes like Sulfo-Cy3 is a critical factor for imaging applications that require prolonged or intense light exposure.[2][9] The primary mechanism of photobleaching for Cy3 dyes is a light-induced trans-cis isomerization from the excited singlet state.[7][8] This non-radiative decay pathway competes directly with fluorescence, reducing the quantum yield and leading to a non-fluorescent, transient "dark" state.

The rigidity of the dye's microenvironment plays a significant role in its photostability. When the dye's rotation is sterically hindered, for example, by binding to a biomolecule, the activation energy for photoisomerization increases.[7] This suppression of the non-radiative decay pathway leads to a higher fluorescence quantum yield and enhanced photostability.[7][8]

Experimental Protocols

Accurate determination of photostability and quantum yield is essential for characterizing fluorescent probes. Below are detailed methodologies based on standard laboratory techniques.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is the most common approach for determining quantum yield.[10][11]

Principle: The quantum yield of a sample (QY_s) can be calculated relative to a standard (QY_std) with a known quantum yield by measuring their respective integrated fluorescence intensities and absorbances at the excitation wavelength.

Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the this compound sample.[10] For Cy3, standards like Rhodamine 6G or Rhodamine 101 are often used, depending on the excitation wavelength.

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.

-

The optical density (absorbance) of these solutions at the excitation wavelength must be kept low (typically < 0.1) to avoid inner filter effects.[10]

-

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the excitation and emission slits are kept constant for all measurements of the sample and standard.[10]

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope (gradient, Grad) of the resulting linear fit is determined for both plots.

-

The quantum yield of the sample is calculated using the following equation: QY_s = QY_std * (Grad_s / Grad_std) * (n_s² / n_std²) where n is the refractive index of the solvent for the sample (s) and standard (std). If the same solvent is used, the refractive index term cancels out.[10]

-

Measurement of Photostability (Photobleaching)

Photostability is typically assessed by measuring the decay of fluorescence intensity over time under continuous illumination.[12]

Principle: The rate of photobleaching is dependent on the excitation light intensity and the local environment of the fluorophore. By monitoring the fluorescence decay, a photobleaching rate or half-life can be determined.

Protocol:

-

Sample Preparation: Prepare a sample of the this compound conjugate (e.g., labeled protein or DNA) immobilized on a microscope slide or in a well plate. For solution-based measurements, a stirred cuvette in a spectrofluorometer can be used.

-

Instrumentation Setup:

-

Use a fluorescence microscope (for immobilized samples) or a spectrofluorometer equipped for time-course measurements.

-

Set the excitation source (laser or lamp) to the desired wavelength and a constant intensity that is relevant to the intended application. It is crucial to measure and report the excitation power.[12]

-

-

Time-Lapse Imaging/Measurement:

-

Acquire fluorescence images or intensity readings at regular intervals over a defined period.

-

The time interval and total duration should be chosen to capture a significant decay in fluorescence.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the sample at each time point.

-

Normalize the intensity data to the initial value (t=0).

-

Plot the normalized fluorescence intensity versus time.

-

The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant or the time it takes for the fluorescence to decrease by 50% (t₁/₂).

-

Conclusion

This compound is a versatile and powerful fluorescent probe for biological applications. Its photophysical properties, particularly its quantum yield and photostability, are intricately linked to its molecular environment. A thorough understanding and quantitative characterization of these parameters, using standardized protocols, are essential for the successful development and implementation of sensitive and reliable fluorescence-based assays in research and drug discovery. The environmental sensitivity of Cy3 dyes, while a potential source of variability, can also be exploited to probe molecular interactions and conformational changes.[7]

References

- 1. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. iss.com [iss.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. blog.addgene.org [blog.addgene.org]

A Technical Guide to the Storage and Handling of Sulfo-Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling of Sulfo-Cy3 amine, a water-soluble fluorescent dye. Adherence to these guidelines is crucial for maintaining the stability and reactivity of the dye, ensuring reproducible results in labeling experiments.

Core Properties and Storage Conditions

This compound is an analog of the Cy3® dye, modified with a sulfonate group to enhance its water solubility and an amine group for conjugation to electrophiles.[1] It is a bright, photostable dye with fluorescence emission in the orange-red region of the spectrum.[2]

Quantitative Data Summary

Proper storage is critical to prevent the degradation of the fluorescent properties and reactive amine group of Sulfo-Cy3. The following tables summarize the key storage and solubility parameters.

Table 1: Recommended Storage Conditions

| Condition | Solid Form | Stock Solution |

| Temperature | -20°C | -20°C or -80°C |

| Duration | Up to 24 months | Up to 1 month at -20°C, Up to 6 months at -80°C[3] |

| Light | Store in the dark. Avoid prolonged exposure to light. | Protect from light.[3] |

| Moisture | Desiccate.[4] | Aliquot to avoid repeated freeze-thaw cycles.[5] |

| Transportation | Shipped at room temperature (up to 3 weeks). | N/A |

Table 2: Solubility Specifications

| Solvent | Solubility |

| Water | Well soluble (e.g., 0.49 M or 350 g/L) |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Alcohols | Soluble |

Experimental Protocols

Reconstitution of this compound (Solid)

This protocol outlines the steps for preparing a stock solution from the lyophilized solid. Anhydrous solvents are recommended to prevent hydrolysis and maintain the stability of the dye.

Materials:

-

This compound (lyophilized solid)

-

Anhydrous, high-quality dimethyl sulfoxide (DMSO) or water

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[4]

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or water to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial briefly to ensure the dye is completely dissolved.

-

Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[5]

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[3] When stored at -20°C, it is recommended to use the solution within one month.[3] For longer-term storage, -80°C is preferable for up to six months.[3]

General Protocol for Antibody Labeling

This compound is reactive towards electrophiles such as activated esters (e.g., NHS esters) or can be used in reactions involving carboxylic acids in the presence of activators like EDC. The following is a general workflow for a typical protein labeling experiment. Note that specific protocols may need to be optimized for the particular protein and application.

Materials:

-

This compound stock solution

-

Antibody or protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

(If applicable) Activating agent (e.g., EDC)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[5] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[6]

-

pH Adjustment: Adjust the pH of the protein solution to a slightly basic range (pH 8.0-9.0) using a suitable buffer to ensure the target amino groups are deprotonated and reactive.[7]

-

Labeling Reaction: Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5:1 to 20:1.[6] If required, add the activating agent according to its specific protocol.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6]

-

Purification: Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column or dialysis.[6]

-

Storage of Conjugate: Store the purified labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and using this compound.

References

A Technical Guide to Sulfo-Cy3 Amine and Cy3 Amine: Key Differences and Applications

This guide provides an in-depth comparison of Sulfo-Cy3 amine and Cy3 amine, two fluorescent dyes crucial for labeling biomolecules in research and drug development. We will explore their fundamental chemical differences, comparative quantitative data, and practical applications, offering detailed protocols to aid researchers in selecting and utilizing the optimal dye for their specific experimental needs.

Core Chemical and Physical Differences: The Role of Sulfonation

The primary distinction between this compound and Cy3 amine lies in the presence of sulfonate groups (-SO₃⁻) on the Sulfo-Cy3 molecule.[1][2] Cy3 amine is the non-sulfonated, parent fluorophore, while this compound is its sulfonated derivative.[3][4] This seemingly minor chemical modification has profound consequences on the dye's physical properties, particularly its solubility.

The addition of sulfonate groups drastically increases the hydrophilicity and water solubility of the dye.[1][2][4][] This makes this compound ideal for bioconjugation reactions in purely aqueous environments, which is often necessary when working with sensitive proteins that could be denatured by organic solvents.[6][7] Furthermore, its high water solubility helps prevent the aggregation of labeled biomolecules, a common issue with more hydrophobic dyes that can lead to fluorescence quenching and inaccurate quantification.[] In contrast, the non-sulfonated Cy3 amine is more hydrophobic and has only moderate solubility in water, typically requiring the use of organic co-solvents like DMSO or DMF for stock solutions.[8][9]

Quantitative Data Comparison

The structural differences between the two dyes are reflected in their key physicochemical and spectral properties. The following table summarizes the quantitative data for easy comparison.

| Property | This compound | Cy3 Amine |

| Molecular Weight | ~715 g/mol [3][10] | ~627.7 g/mol [8][9] |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂[3][10][11] | C₃₆H₅₂Cl₂N₄O[8][9][12] |

| Solubility | Excellent in water (up to 350 g/L), alcohols, DMSO, DMF[10][13] | Moderate in water; good in DMSO, DMF, DCM[8][9] |

| Excitation Max (λex) | ~548 nm[10][13] | ~555 nm[8][9][14] |

| Emission Max (λem) | ~563 nm[10][13] | ~570 nm[8][9] |

| Molar Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹[10][13] | ~150,000 M⁻¹cm⁻¹[8][9][14] |

| Fluorescence Quantum Yield (Φ) | ~0.10[10][13] | ~0.31[8][9] |

Bioconjugation Chemistry and Workflow

Both this compound and Cy3 amine possess a primary aliphatic amine group, which serves as the reactive handle for conjugation.[3][8] This amine group is nucleophilic and can be covalently linked to biomolecules containing electrophilic functional groups. Common targets include:

-

Carboxylic acids (-COOH): Found on proteins (aspartic acid, glutamic acid, C-terminus) and can be activated by carbodiimides like EDC to react with the amine dye.[14][15]

-

Activated esters (e.g., NHS esters): These are highly reactive towards primary amines and are a common way to label amine-modified oligonucleotides or other molecules.[8][10]

-

Aldehydes and Ketones: Can form a Schiff base with the amine, which is then reduced to a stable amine linkage.

The general workflow for labeling a protein that has accessible carboxyl groups involves activating the protein first, followed by the addition of the amine-containing dye.

Detailed Experimental Protocols

The primary difference in the practical labeling protocols for this compound and Cy3 amine revolves around the preparation of the dye stock solution due to their differing solubilities.

This protocol provides a general methodology for conjugating an amine dye to a protein's carboxylic acid groups using EDC chemistry.

A. Materials and Reagents

-

Protein of interest (in an amine-free buffer like MES or PBS, pH 6.0)

-

This compound or Cy3 amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

(Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) (for Cy3 amine only)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction/Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

B. Reagent Preparation

-

Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in Activation Buffer.[16] The buffer must be free of primary amines (like Tris or glycine) which would compete in the reaction.[16]

-

EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC and (if used) NHS in cold, deionized water.

-

Dye Stock Solution:

C. Conjugation Reaction

-

Add the freshly prepared EDC/NHS solution to the protein solution. A typical starting point is a 10-fold molar excess of EDC over the protein.

-

Incubate the mixture for 15 minutes at room temperature to activate the protein's carboxyl groups.

-

Add the this compound or Cy3 amine stock solution to the activated protein solution. A 10 to 20-fold molar excess of dye over protein is a common starting point.[16] If using Cy3 amine in DMSO, ensure the final DMSO concentration in the reaction does not exceed 10% to minimize protein denaturation.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for another 15 minutes.[17]

D. Purification

-

Separate the labeled protein conjugate from unreacted dye and byproducts.

-

For proteins, a desalting column (e.g., Sephadex G-25) is effective. Equilibrate the column with PBS buffer, pH 7.4.

-

Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules are retained and elute later.

-

Collect the colored fractions corresponding to the labeled protein.

-

Measure the absorbance at 280 nm (for protein) and the dye's absorption maximum (~548 nm for Sulfo-Cy3, ~555 nm for Cy3) to determine the protein concentration and degree of labeling.

Applications and Selection Criteria

Both dyes are widely used in fluorescence-based applications due to the bright and photostable signal of the Cy3 fluorophore.[4][18] Common applications include:

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): Labeling antibodies to visualize the location of target proteins in cells and tissues.[19][20]

-

Flow Cytometry: Labeling cells for analysis and sorting.[19]

-

Fluorescence In Situ Hybridization (FISH): Labeling nucleic acid probes to detect specific DNA or RNA sequences.[19][20]

-

Microarrays: Labeling DNA or RNA for hybridization experiments.

-

Protein and Peptide Labeling: Tracking proteins or peptides in various biological assays.[2]

Selection Criteria:

-

Choose this compound when:

-

Your protein or biomolecule is sensitive to organic solvents.

-

The conjugation must be performed in a completely aqueous buffer system.[6]

-

You need to label a biomolecule at high concentration where the hydrophobicity of a non-sulfonated dye might induce aggregation.[]

-

-

Choose Cy3 Amine when:

-

The presence of a small amount of organic co-solvent (like DMSO) is tolerated by your biomolecule.

-

You are performing labeling in a more hydrophobic environment, such as studies involving cell membranes.

-

Cost is a primary concern, as non-sulfonated versions can sometimes be less expensive.

-

Conclusion

The choice between this compound and Cy3 amine is primarily dictated by the experimental conditions and the nature of the biomolecule being labeled. This compound, with its superior water solubility, offers greater versatility and safety for labeling sensitive biomolecules in aqueous systems, effectively minimizing issues of aggregation and the need for organic solvents. Cy3 amine remains a viable and effective fluorophore for applications where its hydrophobicity is not a limiting factor. By understanding their core differences, researchers can make an informed decision to ensure the success of their conjugation and subsequent fluorescence-based analyses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 6. apexbt.com [apexbt.com]

- 7. interchim.fr [interchim.fr]

- 8. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]

- 9. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 10. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 11. Sulfo-Cyanine3 amine | C36H50N4O7S2 | CID 126455644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cy3 amine | C36H52Cl2N4O | CID 126455642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. lifetein.com [lifetein.com]

- 20. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

Sulfo-Cy3 Amine: An In-depth Technical Guide to Labeling Biological Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulfo-Cy3 amine, a versatile fluorescent dye for the covalent labeling of biological molecules. We will delve into its core properties, detailed experimental protocols for conjugation, and its applications in studying complex biological systems.

Introduction to this compound

This compound is a water-soluble, bright orange-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be crucial for maintaining the native conformation and activity of sensitive biological targets.[3][4] Its primary amine group provides a reactive handle for covalent attachment to various functional groups on target molecules, enabling their fluorescent detection and tracking.[2][5]

The key features of this compound include its high fluorescence quantum yield, excellent photostability, and pH insensitivity over a broad range (pH 4 to 10), making it a reliable tool for a multitude of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Core Properties of this compound

The utility of a fluorophore is defined by its physicochemical and spectral properties. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [6] |

| Molecular Weight | ~715 g/mol | [6] |

| Solubility | Water, DMSO, DMF, Alcohols | [6] |

| Storage Conditions | -20°C, protected from light, desiccated | [5][6] |

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | [6] |

| Emission Maximum (λem) | ~563 - 572 nm | [6] |

| Molar Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [6] |

| Recommended Laser Line | 532 nm or 555 nm | [1] |

| Common Filter Set | TRITC (tetramethylrhodamine) | [1] |

Experimental Protocols for Labeling Biological Molecules

This compound's primary amine group can be conjugated to biological molecules through two main strategies: amide bond formation with carboxyl groups and reductive amination with aldehydes or ketones.

Labeling Carboxyl Groups via Amide Bond Formation (EDC/Sulfo-NHS Chemistry)

This is the most common method for labeling proteins and other molecules containing carboxylic acid groups (e.g., aspartic acid, glutamic acid, C-terminus). The reaction proceeds in two steps, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.[7]

Materials:

-

Biological molecule (e.g., protein) with accessible carboxyl groups

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of the Biological Molecule:

-

Dissolve the protein to be labeled in Activation Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates. If necessary, perform buffer exchange by dialysis or using a desalting column.

-

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer or water.

-

Add EDC and sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the protein.[8]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

-

-

Removal of Excess EDC (Optional but Recommended):

-

To prevent unwanted cross-linking of the biomolecule, it is advisable to remove excess EDC. This can be achieved by adding 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubating for 10 minutes, or by buffer exchange using a desalting column equilibrated with Coupling Buffer.[9][10]

-

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

-

Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the Sulfo-Cy3 labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[11] Hydrophobic Interaction Chromatography (HIC) can also be a valuable purification method.[12]

-

Collect the colored fractions corresponding to the labeled protein.

-

Labeling Aldehydes and Ketones via Reductive Amination

This method is ideal for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehyde groups. It can also be used for molecules that naturally contain or have been engineered to have aldehyde or ketone groups. The reaction involves the formation of a Schiff base between the amine of Sulfo-Cy3 and the carbonyl group, which is then reduced to a stable secondary amine linkage.[3]

Materials:

-

Glycoprotein (B1211001) (e.g., antibody)

-

This compound

-

Oxidation Buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5

-

Labeling Buffer: PBS, pH 6.5-7.5

-

Sodium meta-periodate (NaIO₄)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

-

Quenching Solution (for oxidation): Ethylene (B1197577) glycol or glycerol

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Oxidation of Carbohydrates (if necessary):

-

Dissolve the glycoprotein in Oxidation Buffer.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.

-

Remove excess periodate (B1199274) and quenching reagent by buffer exchange into Labeling Buffer using a desalting column.

-

-

Conjugation and Reduction:

-

Dissolve this compound in Labeling Buffer.

-

Add a 20 to 50-fold molar excess of this compound to the oxidized glycoprotein solution.[13]

-

Add a reducing agent. Sodium cyanoborohydride is commonly used at a final concentration of 5-10 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled glycoprotein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

-

Characterization of Sulfo-Cy3 Labeled Molecules

After purification, it is crucial to characterize the conjugate to determine the concentration and the degree of labeling.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.[1][14][15]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~550 nm, Aₘₐₓ).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

-

Calculate the dye concentration.

-

Determine the DOL.

Formula: The DOL is calculated using the following equation:[16]

DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]

Where:

-

Aₘₐₓ = Absorbance of the conjugate at the λₘₐₓ of the dye.

-

A₂₈₀ = Absorbance of the conjugate at 280 nm.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[14]

-

ε_dye = Molar extinction coefficient of Sulfo-Cy3 at λₘₐₓ (~162,000 M⁻¹cm⁻¹).

-

CF (Correction Factor) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.

For most antibodies, an optimal DOL is typically between 2 and 10.[1][14]

Applications in Studying Signaling Pathways

Sulfo-Cy3 labeled molecules are invaluable tools for elucidating complex cellular signaling pathways. Fluorescently labeled ligands, inhibitors, or antibodies can be used to visualize receptor localization, track protein-protein interactions, and measure enzymatic activity.

Probing G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands for GPCRs allow for the direct visualization and quantification of receptor binding, trafficking, and oligomerization in living cells.[2][11]

Investigating Kinase Signaling Cascades

Fluorescently labeled kinase inhibitors can be used as probes to study kinase activity, localization, and target engagement within cells.[6][17][18] This is particularly relevant in cancer research and drug development.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling a wide array of biological molecules. Its excellent water solubility, bright fluorescence, and reactive primary amine group make it an ideal choice for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in elucidating complex biological processes.

References

- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 2. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. covachem.com [covachem.com]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]